Product packaging for 4-(Cyanomethylamino)benzoic acid(Cat. No.:CAS No. 6275-82-7)

4-(Cyanomethylamino)benzoic acid

Cat. No.: B1346341
CAS No.: 6275-82-7
M. Wt: 176.17 g/mol
InChI Key: BYJDWVPJZIZFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

General Context and Significance of Benzoic Acid Derivatives in Advanced Chemical Synthesis

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental building blocks in the realm of organic synthesis. slideshare.net Their prevalence stems from the versatility of the carboxyl group, which can undergo a wide range of chemical transformations, and the stability of the benzene (B151609) ring, which can be functionalized with various substituents to modulate the molecule's electronic and steric properties. slideshare.net These derivatives are integral to numerous industrial applications, serving as precursors for dyes, polymers, and agrochemicals. pharmacy180.com

In the field of medicinal chemistry, the benzoic acid scaffold is a common feature in a multitude of pharmaceutical compounds. acs.orgpreprints.org The ability to introduce different functional groups onto the benzene ring allows for the fine-tuning of a molecule's pharmacological profile, including its binding affinity to biological targets, solubility, and metabolic stability. pharmacy180.com For instance, the strategic placement of substituents can enhance the therapeutic efficacy of a drug or reduce its adverse effects. pharmacy180.com Researchers have synthesized and evaluated extensive libraries of benzoic acid derivatives for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. preprints.org

The Unique Role of the Cyanomethylamino Moiety in Functional Molecule Design

Furthermore, the cyanomethylamino moiety offers several avenues for further chemical modification. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for the construction of more complex molecular architectures. This versatility makes the cyanomethylamino group a valuable tool for chemists engaged in the design and synthesis of novel functional molecules. In the context of drug design, this moiety can be used to explore new binding interactions with target proteins or to modify the pharmacokinetic properties of a lead compound.

Scope and Objectives of Research on 4-(Cyanomethylamino)benzoic Acid

Research on this compound is primarily focused on its potential as a versatile intermediate in the synthesis of more complex molecules with desired functionalities. The compound combines the key features of a benzoic acid with the unique properties of the cyanomethylamino group, making it an attractive starting material for various synthetic endeavors.

The primary objectives of research involving this compound can be summarized as follows:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and its derivatives is a key objective. This includes the thorough characterization of these compounds using various analytical techniques to confirm their structure and purity.

Exploration of Chemical Reactivity: Investigating the reactivity of the different functional groups within the molecule—the carboxylic acid, the secondary amine, and the nitrile—is crucial for understanding its potential as a building block in organic synthesis.

Design and Synthesis of Novel Compounds: Utilizing this compound as a scaffold to create new molecules with potential applications in materials science and medicinal chemistry. This involves designing target molecules with specific properties and then developing synthetic strategies to access them from the parent compound.

Evaluation of Biological Activity: While direct biological studies on this compound are not extensively reported, research into its derivatives often includes the evaluation of their biological properties. This can involve screening for activity against various diseases, such as cancer or infectious diseases, to identify potential therapeutic leads. mdpi.com

Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈N₂O₂ nih.gov
Molecular Weight 176.17 g/mol nih.gov
CAS Number 6275-82-7 nih.gov
IUPAC Name This compound nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B1346341 4-(Cyanomethylamino)benzoic acid CAS No. 6275-82-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(cyanomethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-5-6-11-8-3-1-7(2-4-8)9(12)13/h1-4,11H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJDWVPJZIZFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284188
Record name 4-(cyanomethylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6275-82-7
Record name NSC36168
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36168
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(cyanomethylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Cyanomethylamino Benzoic Acid and Its Advanced Precursors

Strategic Approaches to the Benzoic Acid Core

Oxidation Routes for Benzoic Acid Formation

A common and effective method for the formation of a benzoic acid is through the oxidation of an alkyl group, typically a methyl group, attached to the benzene (B151609) ring. For instance, p-toluidine (B81030) can be oxidized to produce 4-aminobenzoic acid. youtube.comsciencemadness.org A powerful oxidizing agent like potassium permanganate (B83412) (KMnO4) is often employed for this transformation. youtube.comyoutube.com The reaction is typically carried out in a basic solution, which initially forms the potassium salt of the benzoic acid. Subsequent acidification then yields the desired carboxylic acid. youtube.com

Another precursor that can be oxidized is 4-chlorotoluene, which upon oxidation yields 4-chlorobenzoic acid. wikipedia.org This intermediate can then be further modified to introduce the required amino group. The oxidation of toluene (B28343) itself to benzoic acid is a well-established industrial process. youtube.com

Table 1: Oxidation Reactions for Benzoic Acid Precursors
Starting MaterialOxidizing AgentProduct
p-ToluidinePotassium Permanganate (KMnO4)4-Aminobenzoic Acid
4-ChlorotolueneNot Specified4-Chlorobenzoic Acid
ToluenePotassium Permanganate (KMnO4)Benzoic Acid

Reduction Pathways for Amino Benzoic Acid Precursors

A widely used strategy for the synthesis of 4-aminobenzoic acid involves the reduction of 4-nitrobenzoic acid. patsnap.comresearchgate.netchemicalbook.comgoogle.comgoogle.com The nitro group is readily reduced to an amino group using various reducing agents. Catalytic hydrogenation is a popular method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel. patsnap.comchemicalbook.comgoogle.comgoogle.com These reactions are typically carried out under a hydrogen atmosphere at elevated temperature and pressure. chemicalbook.comgoogle.comgoogle.com The yield of 4-aminobenzoic acid from this method can be quite high, often exceeding 95%. patsnap.comgoogle.comgoogle.com

The reduction can be performed in an aqueous solution of the sodium salt of 4-nitrobenzoic acid, followed by acidification to precipitate the 4-aminobenzoic acid. patsnap.comgoogle.comgoogle.com Rhodium complexes have also been shown to be effective catalysts for the selective reduction of the nitro group in 4-nitrobenzoic acid to an amino group, providing high yields of 4-aminobenzoic acid. researchgate.net

Table 2: Reduction of 4-Nitrobenzoic Acid to 4-Aminobenzoic Acid
CatalystReaction ConditionsYieldPurity (HPLC)
Pd/CHydrogen pressure 2-4MPa, Temperature 60-70°CUp to 98.0%Up to 99.5%
Raney NickelHydrogen pressure 0.9±0.1MPa, Temperature 100±2°C, 4h97.2%100.2% (titration)
cis-Rh(CO)2(amine)2CO atmosphere, 100°CHigh yieldsNot Specified

Halogen Exchange Reactions in Substituted Benzoic Acid Synthesis

Halogen exchange reactions can be a useful tool in the synthesis of precursors for 4-(cyanomethylamino)benzoic acid. For example, a 4-halobenzoic acid, such as 4-chlorobenzoic acid, can serve as a starting material. chemspider.comnih.gov While direct halogen exchange on the aromatic ring to introduce an amino group is not the most common route, related nucleophilic aromatic substitution reactions are pivotal. The halogen atom, particularly when activated by electron-withdrawing groups, can be displaced by a nucleophile.

More commonly, halogen exchange reactions are employed to synthesize fluorinated analogs. For instance, the conversion of 4-chlorobenzaldehyde (B46862) to 4-fluorobenzaldehyde (B137897) can be achieved through a halogen-exchange fluorination reaction using a fluorinating agent like spray-dried KF. researchgate.net Although this example is for a benzaldehyde, the principle can be extended to benzoic acid derivatives under appropriate conditions. The acidity of halobenzoic acids is influenced by the nature of the halogen, with 4-chlorobenzoic acid being a slightly stronger acid than 4-fluorobenzoic acid due to a combination of inductive and resonance effects. youtube.comstackexchange.comquora.com

Introduction of the Cyanomethylamino Group

Once a suitable benzoic acid precursor, such as 4-aminobenzoic acid or 4-halobenzoic acid, is obtained, the next crucial step is the introduction of the cyanomethylamino group. This can be achieved through a couple of primary strategies.

Amination Strategies for Substituted Benzoic Acids

If the starting material is a 4-halobenzoic acid, a nucleophilic aromatic substitution reaction can be employed to introduce an amino group. Copper-catalyzed amination reactions have proven effective for the coupling of aryl halides with amines. nih.govnih.gov For example, 2-bromobenzoic acids can be regioselectively aminated with various aliphatic and aromatic amines in the presence of a copper catalyst. nih.govnih.gov This methodology can be adapted for the amination of 4-halobenzoic acids to produce 4-aminobenzoic acid or N-substituted derivatives.

In a specific example, 4-chloro-3-nitrobenzoic acid is reacted with methylamine (B109427) to generate 4-methylamino-3-nitrobenzoic acid. google.com This demonstrates the feasibility of direct amination on a substituted halobenzoic acid.

Cyanomethylation Approaches

The final step in the synthesis of this compound involves the attachment of a cyanomethyl group to the nitrogen atom of 4-aminobenzoic acid or a related precursor. This is typically achieved through a nucleophilic substitution reaction where the amino group acts as the nucleophile.

One common method is the reaction of 4-aminobenzoic acid with a cyanomethylating agent, such as chloroacetonitrile (B46850) or bromoacetonitrile. The amino group of 4-aminobenzoic acid attacks the electrophilic carbon of the cyanomethyl halide, displacing the halide and forming the N-cyanomethyl bond.

Another approach involves the reaction of 4-aminobenzoic acid with glycolonitrile (B6354644) (hydroxyacetonitrile) under conditions that promote dehydration and formation of the C-N bond. While direct literature on the cyanomethylation of 4-aminobenzoic acid to form this compound is not extensively detailed in the provided context, the principles of N-alkylation are well-established in organic chemistry. For instance, the synthesis of 4-(methylamino)benzoic acid involves the reaction of a precursor with a methylating agent. chemicalbook.com A similar principle would apply to cyanomethylation.

Furthermore, the synthesis of related structures, such as N-substituted cyanoacetamides, has been achieved by reacting 4-aminobenzoic acid derivatives with a cyanoacetylating agent. nih.gov While not a direct cyanomethylation, this demonstrates the reactivity of the amino group in 4-aminobenzoic acid towards reagents containing a cyano group.

Multi-component Reaction Pathways in Related Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient route to complex molecules. The Strecker synthesis of amino acids is a classic example of a three-component reaction that could be conceptually applied to the synthesis of this compound. masterorganicchemistry.comyoutube.comyoutube.com

The general mechanism of the Strecker synthesis involves the reaction of an aldehyde or ketone with ammonia (B1221849) and a cyanide source. masterorganicchemistry.commasterorganicchemistry.com This forms an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid. In a hypothetical application to synthesize the target compound, 4-formylbenzoic acid would react with an amine and a cyanide source.

While a direct multi-component synthesis of this compound has not been extensively reported, the principles of the Strecker synthesis provide a viable theoretical framework. The key steps would involve the formation of an imine from 4-formylbenzoic acid and an aminoacetonitrile (B1212223) precursor, followed by the addition of a cyanide ion. Subsequent hydrolysis would then yield the desired product. The feasibility of such a reaction is supported by the wide applicability of the Strecker synthesis to various aldehydes and amines. masterorganicchemistry.com

One-Pot Synthesis and Efficient Reaction Protocols

One-pot syntheses, which involve multiple reaction steps in a single reactor without the isolation of intermediates, are highly desirable for their efficiency and reduced waste. A plausible one-pot synthesis of this compound involves the direct N-alkylation of 4-aminobenzoic acid (PABA) with a cyanomethylating agent, such as chloroacetonitrile.

This approach is supported by studies on the N-alkylation of PABA with various alkylating agents. nih.gov A general procedure would involve dissolving PABA in a suitable solvent, adding a base to deprotonate the amino group, and then introducing chloroacetonitrile. The reaction would proceed via nucleophilic substitution, with the amino group of PABA attacking the electrophilic carbon of chloroacetonitrile.

A related procedure for the synthesis of methyl 3-(cyanomethylamino)-4-methylbenzoate provides insight into potential reaction conditions. This synthesis involves the reaction of methyl 3-amino-4-methylbenzoate with chloroacetonitrile in the presence of a base. This suggests that a similar direct N-cyanomethylation of PABA is a viable and efficient synthetic strategy.

Another potential one-pot protocol could involve the reductive amination of 4-formylbenzoic acid with an amine and a reducing agent in the presence of a cyanide source. This would combine the formation of the N-cyanomethyl group and the reduction of an imine intermediate in a single pot.

Investigation of Reaction Conditions and Yield Optimization

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. For the N-alkylation of 4-aminobenzoic acid with chloroacetonitrile, several factors can be systematically varied.

Table 1: Hypothetical Optimization of N-Alkylation of 4-Aminobenzoic Acid

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF801265
2NaHTHF25650
3Et₃NCH₃CNReflux2445
4K₂CO₃DMSO100875
5Cs₂CO₃DMF801280

This table is a hypothetical representation based on general principles of N-alkylation and has not been generated from specific experimental results for this exact reaction.

The choice of base is critical. A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often effective in deprotonating the amine without promoting side reactions. nih.gov The solvent also plays a significant role, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being suitable for this type of reaction. Temperature and reaction time are also key parameters to optimize. Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts.

Further optimization could involve the use of a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases if a biphasic system is employed. The stoichiometry of the reactants would also need to be carefully controlled to minimize the formation of dialkylated products.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Cyanomethylamino Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be constructed.

The ¹H NMR spectrum of 4-(cyanomethylamino)benzoic acid is anticipated to display distinct signals corresponding to each unique proton environment. The aromatic region is expected to show a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring. The two protons ortho to the carboxylic acid group (H-2, H-6) would appear as a doublet, shifted downfield due to the electron-withdrawing nature of the carboxyl group. Conversely, the two protons ortho to the cyanomethylamino group (H-3, H-5) would also appear as a doublet, but at a slightly higher field (upfield) compared to the former, influenced by the electron-donating character of the secondary amine.

The methylene protons (-CH₂-) of the cyanomethyl group are expected to appear as a singlet, as they are not adjacent to any protons that would cause splitting. The secondary amine proton (-NH-) would likely present as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The most downfield signal is predicted to be the carboxylic acid proton (-COOH), which typically appears as a very broad singlet at a chemical shift greater than 10 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H (ortho to -COOH)~7.9 - 8.1Doublet (d)2H
Aromatic H (ortho to -NHCH₂CN)~6.6 - 6.8Doublet (d)2H
Methylene (-CH₂-)~4.0 - 4.3Singlet (s)2H
Amine (-NH-)Variable, broadSinglet (s, broad)1H
Carboxylic Acid (-COOH)>10Singlet (s, broad)1H

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid will be the most deshielded, appearing significantly downfield. The nitrile carbon (-C≡N) has a characteristic chemical shift in the range of 115-120 ppm.

The aromatic carbons will show four distinct signals. The ipso-carbon attached to the carboxylic acid (C-1) and the ipso-carbon attached to the cyanomethylamino group (C-4) will be readily identifiable. The remaining two signals will correspond to the ortho (C-2, C-6) and meta (C-3, C-5) carbons of the benzene ring. The methylene carbon (-CH₂-) signal is expected in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (-COOH)~168 - 172
Aromatic C (ipso, attached to -NH)~150 - 154
Aromatic C (ortho to -COOH)~131 - 133
Aromatic C (ipso, attached to -COOH)~120 - 123
Nitrile (-C≡N)~117 - 119
Aromatic C (ortho to -NH)~112 - 114
Methylene (-CH₂-)~35 - 40

While 1D NMR provides fundamental data, 2D NMR techniques are invaluable for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the adjacent aromatic protons, showing a cross-peak between the signals of the H-2/H-6 and H-3/H-5 protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would definitively link the aromatic proton signals to their corresponding carbon signals and the methylene proton signal to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool for establishing long-range (2-3 bond) correlations. Key expected correlations for this compound would include:

The methylene protons showing correlation to the nitrile carbon and the ipso-carbon of the aromatic ring (C-4).

The aromatic protons ortho to the amino group (H-3, H-5) showing correlations to the methylene carbon.

The aromatic protons ortho to the carboxyl group (H-2, H-6) showing a correlation to the carbonyl carbon.

These advanced techniques collectively provide an irrefutable confirmation of the molecular structure and connectivity.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, probes the vibrational modes of a molecule. The resulting spectra are highly characteristic and provide crucial information about the functional groups present.

The FT-IR spectrum of this compound is expected to be rich with characteristic absorption bands corresponding to its various functional groups. researchgate.netresearchgate.netspectroscopyonline.com

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. spectroscopyonline.comdocbrown.info

N-H Stretch: A moderate, sharp peak is anticipated around 3400-3300 cm⁻¹ corresponding to the N-H stretching of the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methylene group will be observed as weaker bands just below 3000 cm⁻¹.

C≡N Stretch: A sharp, medium-intensity absorption is characteristic of the nitrile group and is expected in the 2260-2220 cm⁻¹ region. researchgate.net

C=O Stretch: A very strong and sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid is predicted to appear between 1710 and 1680 cm⁻¹. spectroscopyonline.com

C=C Stretches: Aromatic ring stretching vibrations will give rise to several bands in the 1610-1450 cm⁻¹ region.

C-O Stretch and O-H Bend: The C-O stretching of the carboxylic acid, coupled with O-H in-plane bending, typically results in a strong band in the 1320-1210 cm⁻¹ range. docbrown.info

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
N-H Stretch (Secondary Amine)3400 - 3300Medium, Sharp
O-H Stretch (Carboxylic Acid)3300 - 2500Strong, Broad
Aromatic C-H Stretch3100 - 3000Weak-Medium
Aliphatic C-H Stretch3000 - 2850Weak
C≡N Stretch (Nitrile)2260 - 2220Medium, Sharp
C=O Stretch (Carboxylic Acid)1710 - 1680Strong, Sharp
C=C Stretch (Aromatic)1610 - 1450Medium-Strong
C-O Stretch / O-H Bend1320 - 1210Strong

FT-Raman spectroscopy provides complementary information to FT-IR. While polar functional groups like C=O often give strong IR signals, more symmetric and less polar bonds can produce strong Raman signals. researchgate.netresearchgate.net

C≡N Stretch: The nitrile stretch, expected around 2240-2220 cm⁻¹, is typically a strong and sharp band in Raman spectra, making it a key diagnostic peak. researchgate.net

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the para-substituted benzene ring often gives a very strong Raman signal around 800-850 cm⁻¹. Other aromatic C=C stretching bands in the 1615-1580 cm⁻¹ region are also prominent.

C=O Stretch: The carbonyl stretch will also be visible in the Raman spectrum, though it is typically less intense than in the IR spectrum.

The combination of FT-IR and FT-Raman provides a more complete picture of the vibrational characteristics of this compound, confirming the presence of all key functional groups and offering insights into molecular symmetry. researchgate.net

Table 4: Predicted FT-Raman Shifts for this compound

Vibrational ModePredicted Raman Shift (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
C≡N Stretch (Nitrile)2240 - 2220Strong, Sharp
C=O Stretch (Carboxylic Acid)1700 - 1670Weak-Medium
C=C Stretch (Aromatic)1615 - 1580Strong
Symmetric Ring Breathing850 - 800Strong

Electronic Spectroscopy

An experimental investigation into the UV-Vis absorption spectrum of this compound would be anticipated to reveal electronic transitions characteristic of its aromatic system, which is influenced by both an electron-donating secondary amine group and an electron-withdrawing carboxylic acid group. The cyanomethyl substituent would also exert an electronic effect.

It would be expected that the spectrum would display absorption bands typical for a substituted benzene ring. The position and intensity of these bands would be sensitive to the polarity of the solvent used. A study of solvent effects, employing a range of solvents from nonpolar to polar, would likely show shifts in the absorption maxima (λmax). These shifts, known as solvatochromism, would provide insight into the nature of the electronic transitions and the difference in dipole moment between the ground and excited states of the molecule. For instance, a bathochromic (red) or hypsochromic (blue) shift with increasing solvent polarity would indicate the nature of the π → π* and n → π* transitions.

Without experimental data, a speculative data table cannot be provided.

Mass Spectrometry

High-resolution mass spectrometry is a critical technique for the confirmation of the elemental composition of a new compound. For this compound, which has a molecular formula of C₉H₈N₂O₂, the theoretical exact mass could be calculated. An experimental HRMS analysis would aim to measure the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision (typically to four or five decimal places).

The expected outcome would be a measured m/z value that closely matches the calculated theoretical mass, providing strong evidence for the compound's identity and elemental formula.

A data table presenting this comparison would be standard in a research report but cannot be generated without the experimental results.

X-ray Diffraction Crystallography

Should suitable single crystals of this compound be grown, single-crystal X-ray diffraction would provide unambiguous proof of its molecular structure in the solid state. This powerful analytical technique would determine the precise spatial arrangement of atoms within the crystal lattice.

The key findings from such an analysis would be the unit cell parameters (a, b, c, α, β, γ), the crystal system, and the space group. Furthermore, it would yield a detailed molecular geometry, including bond lengths, bond angles, and torsion angles, confirming the connectivity of the cyanomethylamino group to the benzoic acid backbone at the para position.

A table of crystallographic data would be a primary result of this investigation, but this information is not currently available.

Based on the determined crystal structure, a thorough analysis of the intermolecular interactions that stabilize the crystal packing could be performed. Given the functional groups present in this compound—a carboxylic acid, a secondary amine, a nitrile group, and an aromatic ring—a rich network of non-covalent interactions would be anticipated.

A detailed table of hydrogen bond geometries and other close contacts would be compiled from the crystallographic data. In the absence of such data, a specific analysis of the intermolecular interactions for this compound cannot be conducted.

Computational Chemistry and Theoretical Investigations of 4 Cyanomethylamino Benzoic Acid

Density Functional Theory (DFT) Calculations

DFT has become a powerful tool in computational chemistry for predicting the properties of molecular systems. For 4-(cyanomethylamino)benzoic acid, DFT calculations, typically using functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), are employed to investigate its structural and electronic characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, the process starts with an initial guess of the structure, which is then iteratively adjusted to minimize the total energy. ias.ac.in

The analysis reveals several key structural features. The benzene (B151609) ring is expected to be largely planar. However, the molecule possesses conformational flexibility primarily around two regions: the C-O bond of the carboxylic acid group and the C-N bond of the cyanomethylamino group.

Carboxylic Acid Conformation: The carboxylic acid group can exist in two main planar conformations: cis and trans, referring to the orientation of the hydroxyl hydrogen with respect to the carbonyl oxygen. For most benzoic acid derivatives, the cis conformer, stabilized by an intramolecular interaction, is significantly lower in energy than the non-planar trans conformer. acs.org

The optimized geometry provides precise bond lengths and angles. By comparing these calculated parameters with experimental data from similar molecules like 4-aminobenzoic acid and 4-cyanobenzoic acid, the accuracy of the computational model can be validated. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Molecules.
ParameterBond/AnglePredicted Value (Å / °)Reference Moiety
Bond LengthC-C (aromatic)~1.39 ÅBenzoic Acid
C-N (amino)~1.38 - 1.40 Å4-Aminobenzoic Acid researchgate.net
C=O (carboxyl)~1.21 ÅBenzoic Acid
C-O (carboxyl)~1.36 ÅBenzoic Acid
N-CH₂~1.46 ÅMethylamine (B109427)
C≡N (cyano)~1.16 ÅAcetonitrile (B52724)
Bond AngleC-C-C (aromatic)~120°Benzene
C-N-C~120°N-Methylaniline
O=C-O~123°Benzoic Acid
C-C≡N~178°Acetonitrile

Vibrational Frequency Assignments and Potential Energy Distribution (PED)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are used to compute these vibrational frequencies, which can then be compared to experimental spectra for validation. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and basis set deficiencies. researchgate.net

The vibrational spectrum of this compound is characterized by the modes of its constituent functional groups: the carboxylic acid, the secondary amine, the cyano group, and the para-substituted benzene ring.

Potential Energy Distribution (PED) analysis is a crucial step in assigning the calculated frequencies to specific vibrational modes. PED quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode of vibration, allowing for an unambiguous assignment. aiu.edu

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) and Their Assignments for this compound.
Vibrational ModePredicted Frequency Range (cm⁻¹)Assignment based on PED
O-H stretch3400 - 3550Carboxylic acid O-H stretching
N-H stretch3350 - 3450Secondary amine N-H stretching
C-H stretch (aromatic)3000 - 3100Aromatic C-H stretching researchgate.net
C-H stretch (aliphatic)2850 - 2980Methylene C-H stretching
C≡N stretch2230 - 2250Cyano group C≡N stretching researchgate.net
C=O stretch1680 - 1710Carboxylic acid C=O stretching
C-C stretch (ring)1400 - 1600Aromatic ring C-C stretching wikipedia.org
C-N stretch1250 - 1350Aromatic C-N stretching
C-O stretch1210 - 1320Carboxylic acid C-O stretching researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

For this compound, the analysis shows:

HOMO: The HOMO is primarily localized on the electron-rich parts of the molecule, specifically the aminomethyl group and the π-system of the benzene ring. The nitrogen lone pair contributes significantly to this orbital, making this region nucleophilic and susceptible to electrophilic attack.

LUMO: The LUMO is predominantly distributed over the electron-withdrawing carboxylic acid and cyanomethyl groups, as well as the benzene ring. This localization indicates that these sites are electrophilic and are the most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for assessing molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive and can be easily polarized.

Table 3: Predicted Frontier Molecular Orbital (FMO) Properties.
ParameterPredicted ValueSignificance
E(HOMO)~ -6.0 to -6.5 eVIonization Potential (Energy to remove an electron)
E(LUMO)~ -1.5 to -2.0 eVElectron Affinity (Energy released when gaining an electron)
HOMO-LUMO Gap (ΔE)~ 4.0 to 5.0 eVIndicates chemical reactivity and kinetic stability researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic interactions. uni-muenchen.delibretexts.org The MEP surface is colored according to the electrostatic potential values. youtube.com

Negative Regions (Red/Yellow): These areas correspond to electron-rich regions and are indicative of sites prone to electrophilic attack. For this compound, the most negative potentials are expected to be located around the highly electronegative oxygen atoms of the carbonyl group and the nitrogen atom of the cyano group.

Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. The most positive potentials are found near the hydrogen atoms, particularly the acidic proton of the carboxylic acid group and the hydrogen on the amino nitrogen. wuxiapptec.com

Neutral Regions (Green): These regions have a near-zero potential and are typically found over the carbon backbone of the aromatic ring.

The MEP map provides a clear, qualitative picture of the molecule's polarity and its preferred sites for intermolecular interactions.

Table 4: Predicted Molecular Electrostatic Potential (MEP) Values at Key Sites.
Atomic SitePredicted Potential Range (kcal/mol)Reactivity Implication
Carbonyl Oxygen (C=O)-40 to -55Strong electrophilic attack site
Cyano Nitrogen (C≡N)-30 to -45Electrophilic attack site
Carboxyl Hydrogen (O-H)+50 to +65Strong nucleophilic attack site; acidic proton
Amino Hydrogen (N-H)+35 to +50Nucleophilic attack site; hydrogen bonding donor

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like bonding structure, charge distribution, and intramolecular interactions within a molecule. wisc.edunih.gov It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

For this compound, key intramolecular interactions include:

Hyperconjugation: Interactions between the π orbitals of the ring and the antibonding σ* orbitals of the adjacent C-H and C-C bonds also contribute to charge delocalization.

Substituent Effects: The electron-withdrawing carboxyl and cyano groups participate in delocalization by accepting electron density from the ring's π-system into their own π* orbitals.

The NBO analysis quantifies these charge transfers, providing insight into the resonance structures and the electronic communication between the different functional groups.

Table 5: Predicted Major Donor-Acceptor Interactions and Stabilization Energies (E(2)) from NBO Analysis.
Donor NBO (i)Acceptor NBO (j)Interaction TypePredicted E(2) (kcal/mol)
LP(N)π(Carom-Carom)n → π~ 40 - 50
π(Carom-Carom)π(C=O)π → π~ 15 - 25
π(Carom-Carom)π(C≡N)π → π~ 5 - 10
LP(O) of C=Oσ(Carom-Ccarboxyl)n → σ~ 20 - 30

Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing chemical bonding based on the topology of the electron density (ρ(r)). wikipedia.org This approach defines atoms and bonds through the critical points in the electron density field. ias.ac.in

A key feature is the bond critical point (BCP) , a point of minimum electron density between two bonded atoms but a maximum in the other two perpendicular directions. The properties of the electron density at the BCP provide profound insights into the nature of the chemical bond. gla.ac.uk

Electron Density (ρ(r)BCP): The magnitude of ρ(r) at the BCP correlates with the bond order. Higher values indicate a stronger, more covalent bond.

Laplacian of Electron Density (∇²ρ(r)BCP): The sign of the Laplacian indicates the nature of the interaction.

∇²ρ(r) < 0: A negative Laplacian signifies a concentration of electron density, characteristic of shared interactions (i.e., covalent bonds).

∇²ρ(r) > 0: A positive Laplacian indicates a depletion of electron density, typical of closed-shell interactions (e.g., ionic bonds, hydrogen bonds, van der Waals forces).

For this compound, QTAIM analysis would reveal the covalent nature of the C-C, C-H, C-N, N-H, C=O, C-O, and O-H bonds (negative ∇²ρ(r)). The C≡N triple bond would show a significantly high ρ(r) value. The analysis can also characterize weaker intramolecular interactions, such as potential hydrogen bonds. uni-muenchen.de

Table 6: Predicted Topological Properties at Bond Critical Points (BCPs).
BondPredicted ρ(r)BCP (a.u.)Predicted ∇²ρ(r)BCP (a.u.)Bond Type
C-C (aromatic)~0.23 - 0.26< 0Shared (Covalent)
C-N~0.20 - 0.24< 0Shared (Polar Covalent)
C=O~0.30 - 0.35< 0Shared (Polar Covalent)
C≡N~0.40 - 0.45< 0Shared (Polar Covalent)

Atoms in Molecules (AIM) Theory

The quantum theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a framework for defining atoms and the bonds between them based on the topology of the electron density (ρ(r)). uni-rostock.deias.ac.in This theory allows for the characterization of inter- and intramolecular interactions, including covalent bonds, hydrogen bonds, and van der Waals interactions. ias.ac.inresearchgate.net The analysis identifies critical points in the electron density, such as bond critical points (BCPs), which signify the presence of a chemical bond. uni-rostock.deresearchgate.net

In the context of molecules similar in structure to this compound, AIM analysis has been used to understand bonding patterns. For instance, in a study of 4-(methylamino)benzoic acid, O—H···O hydrogen bonded dimers were identified, forming eight-membered rings. nih.gov The theory helps in quantifying the nature of these interactions through parameters like the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs. researchgate.net For example, in a study of 2-amino-4-methoxy-6-methylpyrimidinium 4-hydroxybenzoate, the electron density and its Laplacian at the protonated region were found to be 0.357 e Å⁻³ and 3.2 e Å⁻⁵, respectively, indicative of the interaction strength. researchgate.net The AIM theory has been instrumental in delineating bonding concepts through the analysis of molecular graphs and the properties of electron density at BCPs. ias.ac.in

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a powerful tool in quantum chemistry for measuring the likelihood of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org This function provides a chemically intuitive way to visualize electron localization, clearly distinguishing core and valence electrons, covalent bonds, and lone pairs. wikipedia.org ELF values range from 0 to 1, where a value close to 1 indicates strong electron localization, typical of covalent bonds or lone pairs, while a value around 0.5 suggests electron delocalization, as seen in metallic bonds. taylorandfrancis.com

The ELF analysis offers a "faithful visualization of VSEPR theory in action". wikipedia.org For molecules, ELF plots show a clear separation between different electronic domains. jussieu.fr For instance, in ethane, ELF analysis clearly delineates the C-C and C-H bonding regions. jussieu.fr The number and shape of localization regions are dependent on the chosen isovalue, with an isovalue of 0.8 often used to visualize these features. jussieu.fr This method has been applied to various molecular systems to understand their electronic structure and bonding characteristics. researchgate.netresearchgate.net

Localized Orbital Locator (LOL)

The Localized Orbital Locator (LOL) is another descriptor of chemical bonding that is based on the kinetic-energy density (τ). researchgate.net LOL provides a clear visualization of bonding and lone-pair regions in molecules. researchgate.net It has been used to characterize a wide range of chemical bonds, including single, double, and triple bonds, as well as more complex interactions in transition metal complexes and hypervalent molecules. researchgate.net

The topology of LOL is analyzed in terms of (3,-3) attractors, and its relationship with the Valence Shell Electron Pair Repulsion (VSEPR) theory has been established. researchgate.net LOL profiles are characteristic for different types of ligands and bonds. For example, hydride ligands in transition-metal complexes show (3,3) attractors close to the hydrogen atom. researchgate.net The analysis of ELF and LOL has been employed to evaluate the distribution of electron density in various compounds, providing insights into their electronic structure. researchgate.net

Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) Index

The Reduced Density Gradient (RDG) and the Non-Covalent Interaction (NCI) index are computational tools used to visualize and characterize non-covalent interactions (NCIs) in real space. wikipedia.orgmdpi.com The NCI index is based on the electron density (ρ) and its scalar derivative, the reduced density gradient (s). wikipedia.org This method allows for the identification of hydrogen bonds, van der Waals interactions, and steric clashes. chemtools.org

The visual representation of NCI is typically a 3D isosurface colored according to the strength and nature of the interaction. wikipedia.org Blue surfaces generally indicate strong attractive interactions like hydrogen bonds, green surfaces represent weak van der Waals interactions, and red surfaces signify repulsive steric clashes. researchgate.net The NCI analysis is performed by plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. researchgate.netresearchgate.net This approach has been widely used to study the non-covalent interactions that play a crucial role in the structure and stability of molecular systems. mdpi.comresearchgate.net

Chemical Reactivity Descriptors and Fukui Functions

Conceptual Density Functional Theory (DFT) provides a framework for understanding and predicting chemical reactivity through various descriptors. frontiersin.orgmdpi.com These descriptors, such as chemical potential, hardness, softness, and electrophilicity, are derived from the electronic structure of a molecule and offer insights into its stability and reactivity. researchgate.net

The Fukui function is a key local reactivity descriptor that indicates the most likely sites for nucleophilic, electrophilic, and radical attacks. frontiersin.orgresearchgate.net By analyzing the changes in electron density upon the addition or removal of an electron, the Fukui function helps to identify the reactive centers within a molecule. frontiersin.org For example, in a study of substituted benzoic acids, the nucleophilic Fukui function (f⁺(r)) was used to analyze the gas phase acidity. researchgate.net These computational tools are invaluable for predicting the chemical behavior of molecules and for designing new compounds with desired reactivity. frontiersin.orgresearchgate.net

The following table summarizes some of the key global reactivity descriptors:

DescriptorFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Chemical Potential (μ)μ = -(I+A)/2The escaping tendency of electrons.
Chemical Hardness (η)η = (I-A)/2The resistance to change in electron distribution.
Chemical Softness (S)S = 1/(2η)The reciprocal of hardness.
Electrophilicity Index (ω)ω = μ²/ (2η)The ability of a species to accept electrons.

This table is based on information from various sources. frontiersin.orgmdpi.comresearchgate.net

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in elucidating reaction mechanisms and identifying transition states. By employing quantum mechanical methods, researchers can model the potential energy surface of a reaction, allowing for the determination of reaction pathways, activation energies, and the structures of intermediates and transition states. nih.gov

For instance, a study on the reaction of benzoic acid with various radicals (OH, NO₃, and SO₄⁻) in the atmosphere investigated the reaction mechanism and kinetics. nih.gov The study found that the addition reactions of OH radicals to benzoic acid have lower potential barriers than the abstraction reactions. nih.gov Such computational investigations provide detailed insights into the energetics and dynamics of chemical reactions, which can be difficult to obtain experimentally. These studies are essential for understanding the degradation pathways of molecules and for predicting their environmental fate and reactivity. nih.gov

Chemical Reactivity and Mechanistic Pathways of 4 Cyanomethylamino Benzoic Acid

Reactions Involving the Carboxyl Group

The carboxyl group is a versatile functional group that can undergo a variety of transformations, including esterification, conversion to acyl halides, salt formation, and decarboxylation.

The conversion of a carboxylic acid to an ester is a common and important reaction. For 4-(cyanomethylamino)benzoic acid, this is typically achieved through Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com

The Fischer esterification is an equilibrium process. masterorganicchemistry.comtcu.edu To achieve a high yield of the ester product, the equilibrium must be shifted to the right, in accordance with Le Châtelier's Principle. tcu.edu This is typically accomplished by using a large excess of the alcohol, which also often serves as the solvent, or by removing water as it is formed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.comtcu.edu

The mechanism involves several reversible steps: masterorganicchemistry.commasterorganicchemistry.com

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.comyoutube.com

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the electrophilic carbonyl carbon. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination: A molecule of water is eliminated, and a protonated ester is formed. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and forming the final ester product. masterorganicchemistry.com

Table 1: Reaction Conditions for Fischer Esterification of Benzoic Acid Derivatives

ParameterTypical ConditionsPurpose
Alcohol Methanol (B129727), Ethanol, IsopropanolReactant and often solvent. Used in excess to shift equilibrium.
Catalyst Concentrated H₂SO₄, HCl, TsOHProtonates the carbonyl group to activate the carboxylic acid.
Temperature RefluxIncreases the reaction rate.
Water Removal Dean-Stark trap, drying agentsRemoves a product to shift the equilibrium towards the ester. tcu.edu

For example, the reaction of this compound with methanol in the presence of sulfuric acid would yield methyl 4-(cyanomethylamino)benzoate. calpaclab.com

The hydroxyl portion of the carboxyl group can be replaced by a halogen, typically chlorine, to form a highly reactive acyl chloride. This transformation is crucial for synthesizing other carboxylic acid derivatives like esters and amides under milder conditions than direct methods. Common chlorinating agents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus chlorides such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃). researchgate.netchemguide.co.uklibretexts.org

Using Thionyl Chloride (SOCl₂): This is one of the most common methods. youtube.com The reaction mechanism involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.orglibretexts.org A subsequent nucleophilic attack by the chloride ion (formed from SOCl₂) on the carbonyl carbon leads to the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. youtube.com The formation of gaseous byproducts helps to drive the reaction to completion. A proton scavenger like pyridine is sometimes added to neutralize the HCl produced. libretexts.orglibretexts.org

Using Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent, often used with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is generally cleaner than with SOCl₂, as the byproducts (CO₂, CO, and HCl) are all gases.

Using Phosphorus Chlorides (PCl₃, PCl₅): Phosphorus(V) chloride (PCl₅) reacts with carboxylic acids to produce an acyl chloride, phosphoryl chloride (POCl₃), and hydrogen chloride. chemguide.co.uk Phosphorus(III) chloride (PCl₃) also yields an acyl chloride, with the byproduct being phosphorous acid (H₃PO₃). researchgate.net

Table 2: Comparison of Chlorinating Agents for Acyl Chloride Formation

ReagentFormulaTypical ConditionsByproductsNotes
Thionyl ChlorideSOCl₂Reflux, often with catalytic DMF or pyridineSO₂(g), HCl(g)Byproducts are gaseous, which drives the reaction. youtube.com
Oxalyl Chloride(COCl)₂Room temp or gentle warming, catalytic DMFCO₂(g), CO(g), HCl(g)Milder conditions, gaseous byproducts.
Phosphorus PentachloridePCl₅Cold/Room temperaturePOCl₃, HClPCl₅ is a solid; POCl₃ is a liquid that must be separated. chemguide.co.uk
Phosphorus TrichloridePCl₃HeatingH₃PO₃Requires a 3:1 molar ratio of acid to PCl₃. researchgate.net

The resulting 4-(cyanomethylamino)benzoyl chloride is a highly reactive intermediate that can be used in subsequent reactions without isolation. researchgate.net

As a carboxylic acid, this compound can react with bases to form carboxylate salts. This is a standard acid-base neutralization reaction. The acidic proton of the carboxyl group is transferred to the base, resulting in the formation of a water-insoluble acid becoming a water-soluble salt.

Common bases used for this purpose include:

Strong Bases: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) react to form the corresponding sodium or potassium 4-(cyanomethylamino)benzoate. wikipedia.org

Weak Bases: Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) can also deprotonate the carboxylic acid, producing the sodium salt, water, and carbon dioxide gas. bond.edu.au This reaction is often used in extractions to separate carboxylic acids from other organic compounds.

Ammonia (B1221849) and Amines: Ammonia (NH₃) will form ammonium 4-(cyanomethylamino)benzoate. wikipedia.org

The general reaction is: R-COOH + B ⇌ R-COO⁻B⁺H⁺

This property is frequently exploited for purification. For example, after a synthesis, the compound can be dissolved in an organic solvent and washed with an aqueous basic solution (like NaHCO₃). The this compound will convert to its water-soluble salt and move to the aqueous layer, separating it from non-acidic impurities. bond.edu.au The acid can then be recovered by acidifying the aqueous layer, causing the salt to protonate and precipitate out of the solution. tcu.edu

Table 3: Bases for Salt Formation with this compound

BaseFormulaStrengthResulting Salt
Sodium HydroxideNaOHStrongSodium 4-(cyanomethylamino)benzoate
Sodium BicarbonateNaHCO₃WeakSodium 4-(cyanomethylamino)benzoate
AmmoniaNH₃WeakAmmonium 4-(cyanomethylamino)benzoate
TriethylamineEt₃NWeakTriethylammonium 4-(cyanomethylamino)benzoate

Decarboxylation is the removal of the carboxyl group, which is released as carbon dioxide (CO₂). wikipedia.org The decarboxylation of aromatic carboxylic acids is generally a difficult reaction that requires harsh conditions, such as high temperatures, because the C-C bond connecting the carboxyl group to the aromatic ring is strong. nih.govnist.gov

For simple benzoic acids lacking activating substituents, thermal decarboxylation rates are very low. nist.gov For example, heating benzoic acid in tetralin at 400°C for one hour results in only 3-5% decarboxylation. nist.gov The presence of electron-donating groups, particularly a hydroxyl group in the ortho or para position, significantly promotes decarboxylation, but this compound lacks such strong activation. nist.gov

More advanced methods have been developed for the decarboxylation of benzoic acids under milder conditions:

Copper-Catalyzed Decarboxylation: Heating the carboxylic acid in the presence of copper salts in a high-boiling solvent like quinoline can effect decarboxylation. wikipedia.org

Radical Decarboxylation: Aryl radicals can be generated from benzoic acids via radical decarboxylation pathways. This can be initiated by peroxyl radicals or through modern photoredox catalysis. nih.govnih.gov For instance, photoinduced ligand-to-metal charge transfer (LMCT) in copper carboxylates can generate aryl radicals at much lower temperatures (e.g., 35°C) than traditional thermal methods. nih.gov These methods open pathways for decarboxylative cross-coupling reactions. nih.govrsc.org

While specific studies on the decarboxylation of this compound are not prevalent, it would be expected to follow the general reactivity patterns of other unactivated benzoic acids, requiring forcing conditions for direct decarboxylation.

Reactions Involving the Amino Group

The secondary amino group in this compound is nucleophilic and can participate in reactions typical of amines, most notably the formation of amide bonds.

The nitrogen atom of the amino group has a lone pair of electrons, making it a nucleophile. It can attack an electrophilic carbonyl carbon, such as that in an acyl chloride, acid anhydride, or an activated carboxylic acid, to form a new amide bond.

In the context of peptide synthesis, the amino group of one molecule reacts with the activated carboxyl group of an N-protected amino acid. uniurb.itbachem.com This process, known as peptide coupling, requires the use of specific reagents to activate the carboxylic acid and facilitate amide bond formation while minimizing side reactions like racemization. bachem.comsigmaaldrich.com

The general mechanism involves two main stages:

Carboxyl Group Activation: The carboxylic acid of the coupling partner is converted into a more reactive species. This is achieved using a coupling reagent.

Nucleophilic Attack: The amino group of this compound attacks the activated carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the amide bond.

A wide variety of coupling reagents are available, which can be broadly categorized:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Additives such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure® are often included to suppress side reactions and increase efficiency. bachem.comresearchgate.net

Phosphonium Salts: Reagents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate) and PyBOP® (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) convert carboxylic acids into reactive OBt esters. bachem.comsigmaaldrich.com

Aminium/Uronium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid coupling. sigmaaldrich.com These reagents require the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). bachem.com

Table 4: Common Peptide Coupling Reagents

Reagent ClassExample ReagentAbbreviationKey Features
Carbodiimides1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCForms a water-soluble urea byproduct, simplifying workup. Often used with HOBt or Oxyma. researchgate.net
Phosphonium SaltsPyBOP®PyBOPEfficient, less prone to causing guanidinylation of the free amine compared to aminium salts. bachem.comsigmaaldrich.com
Aminium SaltsHATUHATUHighly reactive, very effective for difficult couplings. Based on the HOAt additive. sigmaaldrich.com

Therefore, the amino group of this compound can serve as the N-terminal component in the synthesis of larger, more complex molecules and peptides.

Schiff Base Formation

While the classic Schiff base formation involves the condensation of a primary amine with a carbonyl compound (an aldehyde or a ketone), secondary amines like this compound react with aldehydes and ketones to form an iminium ion, which is a key reactive intermediate.

The reaction mechanism initiates with the nucleophilic attack of the secondary amine's nitrogen on the electrophilic carbonyl carbon. This addition forms a zwitterionic intermediate, which quickly undergoes a proton transfer to yield a neutral carbinolamine or hemiaminal. wikipedia.org In an acidic environment, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). The subsequent elimination of a water molecule, assisted by the lone pair of electrons on the nitrogen, results in the formation of a resonance-stabilized iminium cation. peerj.comresearchgate.net Unlike the reaction with primary amines, which can be deprotonated to form a neutral imine (Schiff base), the product from a secondary amine retains a positive charge on the nitrogen atom as it lacks a proton to eliminate. rjptonline.orgacs.org

This reaction is highly pH-dependent; acidic conditions are required to facilitate the dehydration of the carbinolamine intermediate, but highly acidic conditions will protonate the starting amine, rendering it non-nucleophilic. peerj.com

Table 1: Key steps in the reaction of this compound with a carbonyl compound.
StepDescriptionIntermediate/Product
1. Nucleophilic AttackThe nitrogen atom of the secondary amine attacks the carbonyl carbon.Zwitterionic adduct
2. Proton TransferA proton is transferred from the nitrogen to the oxygen atom.Carbinolamine (Hemiaminal)
3. Protonation of -OHThe hydroxyl group is protonated by an acid catalyst.Protonated Carbinolamine
4. DehydrationA molecule of water is eliminated.Iminium Cation

Reactions Involving the Cyanomethyl Group

The cyanomethyl group (-CH₂CN) features a reactive nitrile (cyano) group and an adjacent acidic methylene group, allowing for a variety of chemical transformations.

The carbon-nitrogen triple bond in the nitrile group is polarized, with the carbon atom being electrophilic. libretexts.orglibretexts.org This makes it susceptible to attack by nucleophiles. This reaction is analogous to the nucleophilic addition to a carbonyl group. libretexts.orgopenstax.org

Reaction with Organometallic Reagents : Strong carbon nucleophiles, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), can attack the nitrile carbon. chemistrysteps.com This addition forms an intermediate imine anion, which is then hydrolyzed during aqueous workup to yield a ketone. libretexts.orgopenstax.org This pathway provides a method for synthesizing ketones where one of the alkyl/aryl groups is derived from the nitrile and the other from the organometallic reagent.

Reduction with Hydrides : Strong reducing agents that provide a source of hydride ions (H⁻), such as lithium aluminum hydride (LiAlH₄), reduce nitriles to primary amines. libretexts.orgchemistrysteps.com The mechanism involves two successive nucleophilic additions of hydride to the nitrile carbon. openstax.orglibretexts.org The initial addition forms an imine anion, which is then attacked by a second hydride to form a dianion intermediate. openstax.org Subsequent protonation with water during workup yields the primary amine. libretexts.org

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. chemistrysteps.comcommonorganicchemistry.com This reaction proceeds through an amide intermediate, which may sometimes be isolated under milder conditions. libretexts.orgorganicchemistrytutor.com

Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the nitrile nitrogen is first protonated. libretexts.orglibretexts.org This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by the weakly nucleophilic water molecule. organicchemistrytutor.comlibretexts.org A series of proton transfers and tautomerization steps convert the initial adduct into an amide. libretexts.org Under forcing conditions, the amide is further hydrolyzed to a carboxylic acid and an ammonium ion. organicchemistrytutor.com

Base-Catalyzed Hydrolysis : Under basic conditions (e.g., NaOH, KOH), the strongly nucleophilic hydroxide ion directly attacks the electrophilic nitrile carbon. libretexts.orgchemistrysteps.com The resulting imine anion is protonated by water to form an imidic acid, which then tautomerizes to an amide. libretexts.org The amide can then undergo further base-catalyzed hydrolysis to yield a carboxylate salt and ammonia. openstax.org Acidification in a separate step is required to obtain the free carboxylic acid. openstax.org

The hydrogen atoms on the methylene carbon (the α-carbon) adjacent to the nitrile group are acidic. This acidity is due to the strong electron-withdrawing inductive effect of the nitrile group and the ability of the nitrile group to stabilize the resulting conjugate base (a carbanion, or nitrile anion) through resonance. wikipedia.org

This nitrile-stabilized carbanion can be formed by treatment with a strong base (e.g., sodium amide, lithium diisopropylamide). The resulting nucleophilic anion can then participate in various substitution reactions, such as the alkylation of the α-carbon by reacting with alkyl halides. This provides a method for carbon-carbon bond formation at the position adjacent to the nitrile group. chemguide.co.ukorganic-chemistry.org

Aromatic Ring Functionalization and Substitution Patterns

Further functionalization of the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is governed by the directing effects of the two existing substituents: the -(NH)CH₂CN group and the -COOH group. msu.edu

- (NH)CH₂CN Group : The secondary amino group is a powerful activating group and an ortho, para-director. pressbooks.pub The nitrogen atom donates its lone pair of electrons into the aromatic ring via resonance, increasing the electron density of the ring and making it more susceptible to electrophilic attack. This effect is strongest at the ortho and para positions.

- COOH Group : The carboxylic acid group is a deactivating group and a meta-director. uci.edu It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles.

When both an activating and a deactivating group are present on a benzene (B151609) ring, the activating group's directing effect dominates. msu.eduwikipedia.org In this compound, the strongly activating amino group will direct incoming electrophiles to the positions ortho to itself (positions 3 and 5 on the ring). These positions are conveniently also meta to the deactivating carboxylic acid group. Therefore, electrophilic substitution reactions like halogenation, nitration, or sulfonation would be expected to yield predominantly 3-substituted or 3,5-disubstituted products. pressbooks.pubyoutube.com

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution for this compound.
Substituent GroupPositionEffect on ReactivityDirecting EffectOverall Influence
- (NH)CH₂CN1ActivatingOrtho, ParaThe activating -NHCH₂CN group dominates, directing incoming electrophiles to positions 3 and 5.
- COOH4DeactivatingMeta

Electrophilic Aromatic Substitution (Nitration, Halogenation, Sulfonation)

The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution (SEAr) is governed by the interplay of the two substituents on the benzene ring: the activating -NHCH₂CN group and the deactivating -COOH group. wikipedia.orgmasterorganicchemistry.com

Directing Effects: The N-(cyanomethyl)amino group is an activating ortho-, para-director. The nitrogen atom's lone pair of electrons can be donated into the π-system of the ring, stabilizing the cationic intermediate (the arenium ion or Wheland intermediate) formed during the attack by an electrophile. wikipedia.orglibretexts.org This stabilization is most effective when the electrophile adds to the ortho or para positions relative to the amino group. The electron-withdrawing nature of the adjacent cyanomethyl group somewhat tempers the activating strength of the amino moiety compared to a simple alkylamino group. The carboxylic acid group is a deactivating meta-director due to its electron-withdrawing character. truman.edu

Nitration: Aromatic nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). truman.eduaiinmr.com For substrates like this compound, the reaction would likely proceed under controlled temperature conditions to prevent side reactions. The nitronium ion is directed to the 3 and 5 positions. A process for the nitration of the related compound 4-acetamidobenzoic acid involves dissolving it in sulfuric acid and adding a mixture of nitric and sulfuric acids. google.com

Halogenation: Aromatic halogenation with chlorine or bromine requires a Lewis acid catalyst, such as FeCl₃, FeBr₃, or AlCl₃, to polarize the halogen molecule and generate a more potent electrophile. wikipedia.orglibretexts.org Direct chlorination of 4-aminobenzoic acid has been shown to yield 4-amino-3,5-dichlorobenzoic acid. researchgate.net A similar outcome is anticipated for this compound, with substitution occurring at the 3 and 5 positions.

Sulfonation: Sulfonation is typically performed using fuming sulfuric acid (sulfuric acid containing dissolved sulfur trioxide, SO₃). Sulfur trioxide acts as the electrophile. wikipedia.org The reaction is generally reversible. For this compound, the substitution would be directed to the positions ortho to the activating amino group.

The table below summarizes the expected outcomes of these electrophilic aromatic substitution reactions.

ReactionReagentsExpected Major Product
NitrationHNO₃, H₂SO₄4-(Cyanomethylamino)-3,5-dinitrobenzoic acid
Halogenation (Chlorination)Cl₂, FeCl₃3,5-Dichloro-4-(cyanomethylamino)benzoic acid
SulfonationFuming H₂SO₄ (SO₃)4-(Cyanomethylamino)-3,5-disulfonicbenzoic acid

Acylative Coupling Reactions

Acylative coupling reactions of this compound primarily involve the carboxylic acid functional group, most commonly leading to the formation of amides. These reactions are fundamental in organic synthesis.

The direct condensation of a carboxylic acid with an amine to form an amide bond involves the removal of a molecule of water. This process generally requires harsh conditions or the use of a catalyst or coupling agent to proceed efficiently at moderate temperatures. organic-chemistry.org

Catalytic Methods: Several methods exist for the direct formation of amides from carboxylic acids and amines.

Boric Acid Catalysis: Boric acid can catalyze the dehydrative amidation between benzoic acids and aromatic amines under mild, solvent-free conditions. researchgate.net

Titanium(IV) Chloride: TiCl₄ can mediate the direct condensation of various carboxylic acids and amines to provide the corresponding amides in moderate to excellent yields. nih.gov

Activation of the Carboxylic Acid: A more common strategy involves a two-step process where the carboxylic acid is first converted into a more reactive acylating agent.

Acyl Chloride Formation: The carboxylic acid can be converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). wikipedia.org

Amide Formation: The resulting acyl chloride readily reacts with a primary or secondary amine, often in the presence of a base to neutralize the HCl byproduct, to yield the desired amide. This is known as the Schotten-Baumann reaction.

The electronic nature of the para-substituent can influence the reactivity of the carboxyl group. While some studies note that benzoic acids can show low reactivity in certain direct amidation methods due to electron delocalization, many catalytic systems are robust enough to accommodate a wide range of substituted benzoic acids. whiterose.ac.uk

Below is a table illustrating potential acylative coupling reactions of this compound with various amines.

Amine ReactantReaction ConditionsExpected Amide Product
Aniline1. SOCl₂ 2. Aniline, Pyridine4-(Cyanomethylamino)-N-phenylbenzamide
BenzylamineBoric Acid, HeatN-Benzyl-4-(cyanomethylamino)benzamide
PiperidineTiCl₄, Pyridine(4-(Cyanomethylamino)phenyl)(piperidin-1-yl)methanone

Radical Pathways and Photoredox Catalysis in Related Systems

This compound is an N-aryl glycine derivative. This class of compounds has been shown to be a versatile substrate in reactions proceeding through radical intermediates, particularly under photoredox catalysis conditions. nih.govmdpi.com Visible-light photoredox catalysis has become a powerful tool for activating C-H bonds to generate radical species under mild conditions. nih.govacs.org

Mechanism of α-Amino Radical Formation: The key step in these transformations is the generation of an α-amino radical. For N-aryl glycine derivatives, this typically occurs via a single-electron transfer (SET) process. nih.govacs.org

A photocatalyst, often an iridium or ruthenium complex, absorbs visible light and is promoted to an excited state, becoming a potent single-electron oxidant.

The excited photocatalyst oxidizes the tertiary amine of the N-aryl glycine derivative to form a radical cation.

A mild base in the reaction mixture then facilitates the deprotonation of the C-H bond alpha to the nitrogen, yielding a stabilized α-amino radical. nih.govrsc.org

Reactions of α-Amino Radicals: Once formed, these α-amino radicals are versatile intermediates that can engage in a variety of coupling reactions.

Cross-Dehydrogenative Coupling (CDC): In the presence of a suitable nucleophile, such as an indole, the α-amino radical can undergo a CDC reaction. The mechanism involves the oxidation of the N-aryl glycine to an electrophilic iminium ion intermediate, which is then attacked by the nucleophile. nih.gov This approach allows for the direct C-H functionalization of glycine derivatives. researchgate.netacs.org

α-Vinylation: α-Amino radicals can be trapped by radical acceptors like electron-deficient vinyl sulfones. This leads to the formation of allylic amines with high yields and excellent control over olefin geometry. nih.govorganic-chemistry.org The proposed mechanism involves the addition of the α-amino radical to the vinyl sulfone, followed by a β-elimination of the sulfone group. organic-chemistry.org

C(sp³)–C(sp³) Bond Formation: These radicals can also react with alkenes in a radical-polar crossover reaction to form new carbon-carbon bonds, providing access to diverse unnatural α-amino acids. rsc.org

The following table presents research findings on photoredox-catalyzed reactions involving N-aryl glycine systems, which are directly analogous to this compound.

Reaction TypeCoupling PartnerCatalyst SystemProduct TypeReference
Cross-Dehydrogenative CouplingIndolesMesoporous graphitic carbon nitride (mpg-CN)Indole-decorated glycine derivatives nih.govacs.org
α-VinylationVinyl sulfonesIr(ppy)₂(dtbbpy)PF₆Allylic amines nih.govorganic-chemistry.org
α-C-H AlkylationAlkenesIr(dF(CF₃)ppy)₂(dtbbpy)PF₆α-Alkylated glycine derivatives rsc.org

Homocoupling and Dimerization Reactions

Homocoupling and dimerization reactions involve the coupling of two molecules of the same starting material. For a molecule like this compound, these reactions could theoretically proceed through different pathways involving its functional groups or the aromatic ring.

Dimerization of Amino Acid Derivatives: Studies on the pyrolysis of amino acids have shown that they can undergo dimerization through complex reaction pathways, including deamination, decarboxylation, and cyclization, leading to both cyclic (diketopiperazines) and non-cyclic dimers. researchgate.net While these conditions are harsh, they demonstrate the inherent reactivity of the amino acid backbone to form dimers. Radical-mediated processes, such as those seen in the oxidative coupling of tyrosine residues, also provide a precedent for the dimerization of amino acid derivatives, forming tyrosine-tyrosine crosslinks. nih.gov

Homocoupling via the Aromatic Ring: A more synthetically controlled approach to dimerization involves the homocoupling of aryl groups.

Ullmann Reaction: The classical Ullmann reaction involves the copper-mediated homocoupling of aryl halides. acs.org To apply this to this compound, the molecule would first need to be halogenated (e.g., at the 3 and/or 5 positions, as discussed in section 5.4.1). The resulting aryl halide could then undergo homocoupling. For example, the homocoupling of p-chlorobenzoic acid has been used to prepare 4,4'-biphenyldicarboxylic acid using various catalytic systems. google.com

Palladium-Catalyzed Homocoupling: Arylboronic acids can undergo palladium-catalyzed homocoupling to form biaryl compounds. semanticscholar.org This would require the conversion of this compound (or a halogenated derivative) into the corresponding arylboronic acid before the coupling step.

The table below outlines potential pathways for the dimerization and homocoupling of this compound or its derivatives.

Reaction TypeRequired PrecursorTypical ConditionsExpected Dimer Structure
Cyclic DimerizationThis compoundPyrolysis / High TemperatureDiketopiperazine derivative
Ullmann Homocoupling3-Halo-4-(cyanomethylamino)benzoic acidCopper catalyst, HeatBiphenyl derivative linked at the 3,3' positions
Suzuki-Miyaura HomocouplingThis compound-3-boronic acidPalladium catalyst, BaseBiphenyl derivative linked at the 3,3' positions

Advanced Applications in Chemical Sciences

Catalysis and Catalytic Systems

The unique molecular structure of 4-(Cyanomethylamino)benzoic acid, featuring a carboxylic acid group, a secondary amine, and a nitrile moiety, provides it with multifaceted potential in the field of catalysis. Its functional groups can be exploited for metal coordination, as a source of Brønsted acidity, or for immobilization onto solid supports to create robust, heterogeneous catalysts.

While specific examples detailing the use of this compound as a ligand in metal-catalyzed reactions are not extensively documented, its structural components suggest significant potential for this application. The molecule possesses both a carboxylic acid group and a nitrogen-containing cyanomethylamino group, which can act as effective coordination sites for metal ions. This chelation capability is analogous to other functionalized benzoic acids used in the synthesis of catalysts.

The carboxylate group can bind to metal centers, while the nitrogen atom of the amino group or the nitrile can provide an additional coordination point, forming a stable chelate ring with the metal. This bifunctional coordination can stabilize the metal center and influence its electronic properties and steric environment, which are crucial for catalytic activity and selectivity. For instance, d¹⁰ transition metals like Zinc(II) or Cadmium(II) are known to coordinate with carboxyl and Lewis base groups to form metal-organic frameworks (MOFs) that can function as Lewis acid catalysts. nih.gov The π-conjugated aromatic system of the benzoic acid backbone can also facilitate the accessibility of active sites and the transport of substrates and products during a catalytic cycle. nih.gov The formation of such metal complexes could lead to novel homogeneous or heterogeneous catalysts for a variety of organic transformations, including cyanosilylation, oxidation, and carbon-carbon bond-forming reactions. nih.gov

Table 1: Potential of this compound as a Ligand

Feature Role in Metal Coordination Potential Catalytic Application
Carboxylic Acid Group Primary coordination site (anionic O-donor). Anchors the metal ion; modulates Lewis acidity.
Amino/Nitrile Groups Secondary coordination site (neutral N-donor). Forms stable chelate rings; fine-tunes electronic properties.
Aromatic Ring Provides a rigid scaffold and potential π-interactions. Influences substrate approach and catalyst stability.

The carboxylic acid moiety of this compound allows it to function as a Brønsted acid organocatalyst. This application is particularly relevant in reactions that are promoted by proton transfer. Benzoic acid and its derivatives have been successfully employed as simple, metal-free catalysts for reactions such as the ring-opening polymerization (ROP) of cyclic esters. umons.ac.bersc.org

In this context, the catalyst typically operates through a bifunctional activation mechanism. umons.ac.bebohrium.com The acidic proton of the carboxylic group activates the monomer (for example, a lactone) by hydrogen bonding to its carbonyl oxygen, making the carbonyl carbon more electrophilic. umons.ac.bebohrium.com Simultaneously, the conjugate base (carboxylate) of the catalyst can activate an initiator molecule (like an alcohol) by deprotonation, increasing its nucleophilicity. bohrium.com This dual activation pathway is crucial for achieving controlled polymerization and can produce well-defined polyesters. rsc.org The use of this compound in such a system could offer a balance of acidity and hydrogen-bonding capability, potentially influencing reaction rates and polymer characteristics.

Table 2: this compound in Acid Catalysis

Catalytic Role Mechanism of Action Exemplary Reaction
Brønsted Acid Catalyst Proton donation from the carboxylic acid group. Ring-Opening Polymerization (ROP) of ε-caprolactone and L-lactide. umons.ac.bebohrium.com

| Bifunctional Activation | The acidic proton activates the monomer's carbonyl group via H-bonding, while the carboxylate base activates the initiator. rsc.orgbohrium.com | Statistical copolymerization of cyclic esters. |

Immobilizing organic molecules onto solid supports like silica (B1680970) is a powerful strategy for creating heterogeneous catalysts that are easily recoverable and reusable. This compound is an excellent candidate for immobilization due to its versatile functional groups. The process involves covalently attaching the molecule to the silica surface.

The resulting material is a robust, solid-supported catalyst where the catalytic activity can stem from the acidic nature of the carboxylic group or the basicity of the amino group. The silica support is not merely an inert scaffold; surface silanol (B1196071) (Si-OH) groups can participate in catalysis through hydrogen bonding or by acting as weak acids, often leading to enhanced catalytic performance compared to the free molecule. nih.gov For example, silica-immobilized sulfuric acid has proven to be a highly efficient solid acid catalyst for various organic transformations, including multicomponent reactions. mdpi.comscirp.org Similarly, immobilizing this compound could create a tailored catalyst for reactions like esterification, amidation, or condensation, with the significant advantages of simplified product purification and catalyst recycling. beilstein-journals.org

Table 3: Development of Silica-Functionalized Catalysts

Step Description Advantage
1. Support Activation The silica gel surface is treated (e.g., with thionyl chloride) to generate reactive sites like Si-Cl. beilstein-journals.org Prepares the support for covalent attachment.
2. Ligand Immobilization This compound is reacted with the activated silica, forming a stable covalent bond (e.g., via its carboxylic acid or a linker). Creates a durable, heterogeneous catalyst.
3. Catalytic Application The functionalized silica is used as a catalyst in a reaction mixture. Easy separation by filtration, potential for reuse, reduced contamination of products. mdpi.combeilstein-journals.org

| 4. Enhanced Activity | Surface silanol groups on the silica may work in concert with the immobilized molecule to enhance catalytic efficiency. nih.gov | Higher reaction rates and yields compared to homogeneous counterparts. |

Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry explores the non-covalent interactions that guide molecules to organize into larger, well-defined structures. This compound is a prime candidate for study in this area due to its multiple hydrogen bonding sites, which enable it to act as a building block for complex, self-assembled systems.

This compound is a self-complementary molecule, meaning it possesses both hydrogen bond donor and acceptor sites within its own structure. This allows it to interact with itself to form predictable and stable supramolecular motifs. The key functional groups involved are the carboxylic acid, the secondary amine, and the nitrile.

The most dominant and well-established hydrogen bonding motif for carboxylic acids is the formation of a cyclic dimer. In this arrangement, two molecules are held together by a pair of O-H···O=C hydrogen bonds, creating a highly stable eight-membered ring. Beyond this primary interaction, the N-H group of the secondary amine can act as a hydrogen bond donor, while the nitrogen atoms of the amine and the nitrile group can act as acceptors. This allows for the formation of extended one-dimensional chains or more complex two- and three-dimensional networks. nih.gov The interplay between these different possible interactions dictates the final, thermodynamically favored supramolecular architecture. nih.gov

Table 4: Potential Hydrogen Bonding Interactions

Donor Acceptor Type of Motif Formed
Carboxylic Acid (-OH) Carboxylic Acid (C=O) Centrosymmetric Dimer (R²₂(8) motif)
Amine (-NH) Carboxylic Acid (C=O) 1D Chains or Sheets
Amine (-NH) Nitrile (-C≡N) 1D Chains

| Carboxylic Acid (-OH) | Amine (-NH) | Acid-Base Interaction, Zwitterion formation |

The capacity for forming strong, directional, and reversible non-covalent bonds makes this compound an ideal monomer for the design of supramolecular polymers. rsc.orgyoutube.com These are polymeric arrays where monomer units are linked by interactions like hydrogen bonds rather than covalent bonds. rsc.org The carboxylic acid dimer motif, in particular, can act as a robust and directional linkage, connecting molecules end-to-end to form long, linear chains.

The design of supramolecular polymers from this monomer would involve dissolving it in a suitable non-polar solvent that promotes hydrogen bonding. The resulting long-chain assemblies exhibit properties characteristic of conventional polymers, such as high viscosity in solution, but with the added features of reversibility and stimulus-responsiveness. For instance, changes in temperature, concentration, or solvent polarity can shift the equilibrium between the monomeric and polymeric states.

Characterizing these dynamic structures requires a combination of analytical techniques. rsc.orgresearchgate.net Because the non-covalent bonds are in constant flux, a single method is often insufficient to fully describe the system. bohrium.comrsc.org

Table 5: Techniques for Characterizing Supramolecular Polymers

Technique Information Obtained Reference
NMR Spectroscopy Provides information on binding constants and monomer-polymer equilibrium. Peak broadening upon aggregation. DOSY NMR measures diffusion coefficients to estimate aggregate size. rsc.org
Viscometry Measures the increase in solution viscosity upon polymerization, allowing for the determination of the critical polymerization concentration. rsc.orgbohrium.com
Microscopy (AFM, TEM, SEM) Provides direct visualization of the morphology of the self-assembled polymer fibers or networks on a surface. rsc.org
Light Scattering (DLS, SLS) Determines the size, shape, and average molecular weight of the supramolecular aggregates in solution. rsc.orgbohrium.com
Mass Spectrometry (e.g., ESI-MS) Can detect the presence of monomers and small oligomers, helping to elucidate the initial stages of self-assembly. rsc.orgslideshare.net

| X-ray Diffraction (XRD) | For crystalline samples, it provides detailed structural information about the packing and hydrogen bonding motifs at an atomic level. | researchgate.net |

Materials Science and Functional Materials

The integration of functional organic molecules into larger material frameworks is a cornerstone of modern materials science. This compound, with its combination of reactive and functional groups, is a candidate for the development of advanced materials with tailored properties.

Integration into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. nih.gov They are constructed from organic building blocks linked by strong covalent bonds. The properties of COFs, such as porosity, stability, and catalytic activity, are directly influenced by the choice of monomers.

Currently, there is a lack of specific reports detailing the use of this compound as a building block in the synthesis of COFs. However, the bifunctional nature of the molecule, possessing both a carboxylic acid and an amino group, suggests its potential as a linker in COF synthesis. The carboxylic acid could, for example, react with amines to form amide-linked COFs, or with alcohols to form ester-linked COFs. The secondary amine could also participate in condensation reactions with aldehydes to form imine-based frameworks.

The incorporation of the cyanomethylamino group into the COF structure would introduce a polar and functionalizable moiety within the pores. This could enhance the framework's affinity for specific guest molecules, such as metal ions or small organic pollutants, making it a promising material for applications in adsorption, separation, and catalysis. The rational design of COFs allows for the precise placement of functional groups, and the inclusion of the cyanomethyl moiety could lead to materials with unique electronic or recognition properties. nih.gov

The development of synthetic methodologies to incorporate such functionalized building blocks is an active area of research in COF chemistry. nih.gov Future studies may explore the viability of using this compound and its derivatives to create novel COFs with enhanced performance characteristics.

Polymer Functionalization and Derivatives

The modification of polymers to introduce new functionalities is a critical strategy for developing advanced materials. This compound can be utilized in polymer chemistry in two primary ways: as a monomer for the synthesis of new polymers or as a reagent for the post-synthetic modification of existing polymers.

The presence of both a carboxylic acid and a secondary amine allows this compound to act as an AB-type monomer in polycondensation reactions, leading to the formation of polyamides. While direct polymerization of this compound is not extensively documented, related monomers like 4-(aminomethyl)benzoic acid are used to produce copolyamides with high glass transition temperatures and desirable performance characteristics for applications in automotive and electronic industries. google.com

In the realm of polymer functionalization, the carboxylic acid group of this compound can be readily activated to react with amine or hydroxyl groups on a polymer backbone, thereby covalently attaching the cyanomethylamino functionality. This approach allows for the modification of a wide range of polymers, imparting new properties such as altered solubility, metal-ion binding capabilities, or specific interactions with other molecules. nih.gov

A noteworthy application of a related derivative, (E)-4-(2-cyano-3-(dimethylamino)acryloyl)benzoic acid, has been demonstrated in the field of molecularly imprinted polymers (MIPs). researchgate.net In this study, the benzoic acid derivative served as a template molecule for the creation of a polymer with specific recognition sites. The resulting MIP exhibited a high degree of selectivity for the template molecule, showcasing the potential for creating highly specific separation and sensing materials. researchgate.net This suggests that this compound could also be a valuable template or functional monomer in the design of MIPs.

The table below summarizes key findings from research on a related derivative used in molecularly imprinted polymers.

Parameter Value Significance
Template Molecule(E)-4-(2-cyano-3-(dimethylamino)acryloyl)benzoic acidA derivative of benzoic acid with a cyano group, demonstrating the utility of such functionalities in molecular imprinting. researchgate.net
Functional MonomerMethacrylic Acid (MAA)Interacts with the template via hydrogen bonding to form the recognition sites. researchgate.net
Binding Energy (Template-Monomer)-2063.456 KJ/mol (for a 1:4 molar ratio)Indicates a very stable complex, which is crucial for the formation of effective MIPs. researchgate.net
Sorption Capability6.57 mg/gRepresents the capacity of the MIP to bind the target molecule. researchgate.net
Average Pore Size0.2-1 nmThe size of the cavities created in the polymer, tailored to the template molecule. researchgate.net
BET Surface Area~300 m²/gA high surface area contributes to the accessibility of the binding sites. researchgate.net

These findings underscore the potential of incorporating cyano-functionalized benzoic acid derivatives into polymer structures to create materials with advanced functionalities.

Development of Advanced Analytical Methods for 4 Cyanomethylamino Benzoic Acid and Its Analogs

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds like 4-(cyanomethylamino)benzoic acid. Its application is confirmed by chemical suppliers who use HPLC to assess the purity of the commercially available compound, often reporting purities of 95% or greater.

Reverse Phase HPLC (RP-HPLC) is the most common mode of HPLC used for moderately polar compounds such as benzoic acid derivatives. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727).

The development of a stability-indicating RP-HPLC method for this compound would involve a systematic process to achieve adequate separation of the main compound from any potential impurities or degradation products. Method validation is then performed according to the International Conference on Harmonization (ICH) guidelines to ensure the method is suitable for its intended purpose. While specific validated methods for this compound are not widely published, the validation process would assess a standard set of parameters.

Table 1: Key Parameters for RP-HPLC Method Validation

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants).Peak purity analysis; resolution > 2 between analyte and closest eluting peak.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range.Correlation coefficient (r²) ≥ 0.999.
Accuracy The closeness of the test results to the true value, typically assessed by spike-recovery studies at multiple levels.Recovery typically within 98.0% to 102.0%.
Precision (Repeatability & Intermediate) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Relative Standard Deviation (%RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined at a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.%RSD of results should remain within acceptable limits.

To enhance the confidence in identification and quantification, HPLC is often coupled with advanced detection systems like a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

Diode Array Detection (DAD): A DAD detector acquires the UV-Vis spectrum for the analyte as it elutes from the column. This is a powerful tool for assessing peak purity by comparing spectra across the peak. For related benzoic acid compounds, DAD is used to select the optimal detection wavelength (λmax) to maximize sensitivity and to provide tentative identification based on the spectral characteristics.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides highly specific data based on the mass-to-charge ratio (m/z) of the analyte and its fragments. This is the gold standard for molecular identification. For this compound (molecular weight: 176.17 g/mol ), an LC-MS method would be developed to monitor for the [M-H]⁻ ion at m/z 175.16 in negative ionization mode or the [M+H]⁺ ion at m/z 177.18 in positive mode. Tandem MS (MS/MS) could further be used to fragment these parent ions, creating a unique fragmentation pattern for unambiguous identification, which is invaluable for distinguishing it from structurally similar impurities.

The success of an RP-HPLC separation hinges on the careful optimization of several key parameters. The goal is to achieve a symmetric peak shape, a short run time, and sufficient resolution between the analyte and all potential impurities.

Column Selection: The choice of stationary phase is critical. A C18 column is a common starting point for benzoic acid derivatives. Columns with different properties, such as C8, phenyl, or polar-embedded phases, may offer alternative selectivity if the standard C18 does not provide adequate separation.

Mobile Phase: The mobile phase typically consists of an aqueous component and an organic modifier.

Organic Solvent: Acetonitrile is often preferred over methanol for the analysis of aromatic acids as it can provide sharper peaks and lower UV cutoff.

pH and Buffer: The pH of the mobile phase is crucial for controlling the retention of ionizable compounds. Since this compound has a carboxylic acid group, its retention on a reverse-phase column will increase significantly at a pH below its pKa. Therefore, the aqueous portion of the mobile phase is usually acidified with formic acid, acetic acid, or phosphoric acid to a pH between 2.5 and 3.5 to ensure the analyte is in its neutral, more retained form.

Table 2: Typical Parameters for Optimization in RP-HPLC

ParameterRationale for OptimizationCommon Choices for Benzoic Acid Analogs
Stationary Phase (Column) Governs the primary separation mechanism and selectivity.C18 (most common), C8, Phenyl-Hexyl.
Mobile Phase: Organic Controls retention time and elution strength.Acetonitrile, Methanol.
Mobile Phase: Aqueous Used to adjust pH and ionic strength.Purified water with acidifiers.
Mobile Phase: pH Modifier Suppresses ionization of acidic analytes to improve retention and peak shape.Formic acid (0.1%), Trifluoroacetic acid (0.1%), Phosphate (B84403) buffer.
Flow Rate Affects analysis time, efficiency, and backpressure.0.8 - 1.5 mL/min.
Column Temperature Influences viscosity of the mobile phase and can affect selectivity.25 - 40 °C.
Detection Wavelength Set at the absorbance maximum (λmax) of the analyte for optimal sensitivity.Determined via DAD scan; typically 230-280 nm for benzoic acids.

Capillary Electrophoresis (CE) for Charge Heterogeneity Studies

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. It offers advantages of high efficiency, short analysis times, and minimal sample and solvent consumption.

For an ionizable compound like this compound, CE is a potentially powerful tool. As a carboxylic acid, the compound will be negatively charged at neutral or basic pH, allowing for analysis by Capillary Zone Electrophoresis (CZE), the simplest form of CE. This technique could be particularly useful for studying charge heterogeneity, which might arise from impurities with different pKa values or from degradation products where the charge state has been altered. While specific CE methods for this compound have not been detailed in the literature, methods for other benzoic acids have been successfully developed, often using phosphate or borate (B1201080) buffers.

Spectroscopic Quantification Methods

Spectroscopic methods, particularly UV-Visible spectrophotometry, offer a simple and rapid approach for quantification if the analyte is the only absorbing species in a solution. The concentration of this compound in a pure solution could be determined by measuring its absorbance at its λmax and using a calibration curve constructed from standards of known concentration (Beer's Law). However, this method lacks the specificity of chromatographic techniques and is highly susceptible to interference from any impurities that also absorb light at the same wavelength. For this reason, standalone spectroscopic quantification is less common for quality control purposes, where specificity is paramount. Instead, it is most effectively used as the detection principle within an HPLC system (i.e., HPLC-UV or HPLC-DAD), which combines the separation power of chromatography with the quantitative capabilities of spectroscopy.

Derivatives, Analogues, and Structure Activity Relationship Studies Sar in Advanced Chemical Research

Synthesis of Novel Derivatives and Analogues of 4-(Cyanomethylamino)benzoic Acid

The synthesis of derivatives and analogues of this compound involves a variety of chemical transformations that target either the aromatic ring, the carboxylic acid function, the secondary amine, or the nitrile group. These modifications are instrumental in fine-tuning the molecule's electronic, steric, and lipophilic properties.

One common approach to creating derivatives is through reactions involving the carboxylic acid group. For instance, esterification can be performed by reacting this compound with various alcohols under acidic conditions to yield the corresponding esters. Amide derivatives can be synthesized by activating the carboxylic acid, for example with thionyl chloride or a carbodiimide, followed by reaction with a primary or secondary amine.

The secondary amine in the cyanomethylamino group also serves as a key site for derivatization. N-alkylation or N-arylation can introduce a wide array of substituents, thereby altering the steric hindrance and electronic environment around the nitrogen atom.

Furthermore, the aromatic ring of the benzoic acid moiety can be functionalized through electrophilic aromatic substitution reactions. Depending on the existing substituents and reaction conditions, various groups (e.g., nitro, halogen, alkyl) can be introduced at different positions on the ring, leading to a diverse set of analogues.

A notable example of creating complex derivatives involves the synthesis of 4'-acylamino modified Δ1,4-pregnadien-21E-benzylidene-3,20-dione derivatives. nih.gov This multi-step synthesis starts from commercially available progesterone (B1679170) and results in compounds with significant cytotoxic activities, demonstrating how the this compound scaffold can be incorporated into more complex steroidal structures. nih.gov

Another interesting synthetic route is the preparation of 4-aminomethylbenzoic acid, a close analogue. This can be achieved by the catalytic reduction of methyl 4-formylbenzoate (B8722198) in the presence of ammonia (B1221849) and a Raney nickel catalyst, or by the reduction of methyl 4-cyanobenzoate. google.com These methods provide access to analogues where the cyanomethyl group is reduced to an aminomethyl group, significantly altering the electronic properties of the substituent.

The following table provides an overview of some synthesized derivatives and the synthetic methods employed:

Derivative TypeSynthetic MethodStarting MaterialReference
Ester DerivativesFischer EsterificationThis compoundGeneral Knowledge
Amide DerivativesAmide Coupling (e.g., with DCC/HOBt)This compound researchgate.net
N-Substituted DerivativesReductive Amination4-Aminobenzoic acid and an aldehydeGeneral Knowledge
Ring-Substituted AnaloguesElectrophilic Aromatic SubstitutionBenzoic acid derivative nih.gov
Steroidal ConjugatesMulti-step synthesis involving condensation reactionsProgesterone nih.gov
Pyrazole (B372694) DerivativesCyclization and subsequent functionalization4-Hydrazinobenzoic acid nih.gov

Modification of the Benzoic Acid Moiety

Modifications to the benzoic acid portion of this compound are crucial for altering its acidic properties, solubility, and interaction with other molecules. These modifications can be broadly categorized into changes to the carboxyl group and substitutions on the aromatic ring.

Modifications of the Carboxyl Group:

The carboxyl group is a primary target for modification. Its conversion to esters, amides, or other acid derivatives can have a profound impact on the molecule's polarity and reactivity. For example, the synthesis of methyl esters can increase lipophilicity, which may be advantageous for certain applications. The preparation of amides by reacting with various amines introduces a diverse range of functional groups and can lead to compounds with specific biological activities. For instance, the synthesis of benzamide (B126) and picolinamide (B142947) derivatives has been explored for their potential as acetylcholinesterase inhibitors. researchgate.net

The nitrile functionality itself is a precursor to other groups. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The nitrile group can also participate in cycloaddition reactions to form heterocyclic rings like tetrazoles, which are recognized as bioisosteres of carboxylic acids in drug design. nih.gov

Substitutions on the Aromatic Ring:

Introducing substituents onto the benzene (B151609) ring is a powerful strategy to modulate the electronic properties of the entire molecule. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or methyl (-CH3) increase the electron density of the ring, which can affect the pKa of the carboxylic acid and the nucleophilicity of the amino group. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) or halides (-F, -Cl) decrease the ring's electron density.

For example, the synthesis of 2-(cyanomethyl)-5-nitrobenzoic acid introduces a strong electron-withdrawing nitro group, which significantly alters the electronic landscape of the molecule. nih.gov Similarly, the preparation of 3-fluoro-4-cyanobenzoic acid from 2-chloro-4-nitrobenzoic acid involves a series of reactions including halogen exchange and reduction, ultimately introducing a fluorine atom to the ring. google.com

Structure-activity relationship (SAR) studies on benzoic acid derivatives have shown that the nature and position of these substituents are critical. For instance, in the context of retinoid X receptor (RXR) agonists, a methyl group at the meta position to the carboxyl group can convert an agonist into an antagonist. nih.gov This highlights the subtle yet significant impact of ring substitution on biological activity.

The following table summarizes various modifications to the benzoic acid moiety and their potential effects:

ModificationExample Substituent/Functional GroupPotential Effect on Properties
Carboxyl Group EsterificationMethyl, EthylIncreased lipophilicity, altered solubility
Carboxyl Group AmidationPhenyl, BenzylIntroduction of new functional groups, potential for new biological interactions
Aromatic Ring Substitution (EDG)Methoxy, MethylIncreased electron density, altered pKa
Aromatic Ring Substitution (EWG)Nitro, Fluoro, ChloroDecreased electron density, altered reactivity
Bioisosteric ReplacementTetrazoleMimics carboxylic acid, potentially improved metabolic stability

Modification of the Cyanomethylamino Moiety

Modifications at the Nitrogen Atom:

The secondary amine provides a reactive handle for introducing a variety of substituents. N-alkylation or N-arylation can be achieved through various synthetic methods, leading to tertiary amines with altered steric and electronic properties. For example, replacing the hydrogen on the nitrogen with a methyl group would yield 4-(N-cyanomethyl-N-methylamino)benzoic acid. This modification would increase the lipophilicity and basicity of the nitrogen atom.

Modifications of the Cyanomethyl Group:

The cyanomethyl group itself can be chemically transformed to introduce new functionalities. The nitrile group (-C≡N) is a versatile functional group that can undergo a range of reactions:

Hydrolysis: Acidic or basic hydrolysis of the nitrile can convert it into a carboxamide (-CONH₂) or a carboxylic acid (-COOH), respectively. This transformation drastically changes the polarity and hydrogen bonding capabilities of the side chain.

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a basic amino group, creating an analogue with significantly different properties, such as 4-(2-aminoethylamino)benzoic acid.

Cycloaddition: The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazole rings. Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry.

An example of modifying a related structure is the synthesis of 4-cyanamidobenzenesulfonamide derivatives. researchgate.net In this case, various aliphatic chains were attached to the cyanamide (B42294) functionality, and a clear structure-activity relationship was observed, with longer chains leading to more effective inhibition of human carbonic anhydrase isoforms. researchgate.net

The table below illustrates some possible modifications of the cyanomethylamino moiety and their resulting structural changes:

Modification SiteReaction TypeResulting Functional GroupExample Product Structure
Nitrogen AtomN-AlkylationTertiary Amine4-(N-Cyanomethyl-N-methylamino)benzoic acid
Cyanomethyl GroupNitrile HydrolysisCarboxamide4-(2-Oxo-2-aminoethylamino)benzoic acid
Cyanomethyl GroupNitrile ReductionPrimary Amine4-(2-Aminoethylamino)benzoic acid
Cyanomethyl GroupCycloaddition with AzideTetrazole4-((5-Methyl-2H-tetrazol-2-yl)methylamino)benzoic acid

Impact of Structural Modifications on Chemical Reactivity and Properties

Structural modifications to the this compound scaffold have a profound and predictable impact on its chemical reactivity and physicochemical properties. These changes are a direct consequence of altering the electronic and steric environment of the molecule.

Electronic Effects:

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the benzoic acid ring significantly influences the acidity of the carboxylic acid and the nucleophilicity of the cyanomethylamino group.

EDGs (e.g., -OCH₃, -CH₃) increase the electron density on the aromatic ring. This makes the carboxylate anion less stable, thereby decreasing the acidity (increasing the pKa) of the benzoic acid. Conversely, the increased electron density on the nitrogen of the amino group enhances its nucleophilicity.

EWGs (e.g., -NO₂, -Cl, -F) have the opposite effect. They withdraw electron density from the ring, stabilizing the carboxylate anion and thus increasing the acidity (decreasing the pKa) of the benzoic acid. The nucleophilicity of the amino group is concurrently reduced.

Research on benzoic acid derivatives for anti-sickling properties has shown that strong electron-donating groups attached to the benzene ring, coupled with average lipophilicity, are important features for potent activity. iomcworld.com

Steric Effects:

The size and spatial arrangement of substituents can introduce steric hindrance, which can affect reaction rates and conformational preferences.

Bulky groups attached to the nitrogen of the cyanomethylamino moiety can hinder its ability to act as a nucleophile.

Substituents ortho to the carboxylic acid group can sterically hinder its reaction with other molecules.

The flexibility of a carboxylic acid-containing substituent on a diphenylamine (B1679370) skeleton has been shown to influence whether a compound acts as a retinoid agonist or synergist. nih.gov

Solubility and Lipophilicity:

Modifications that alter the polarity of the molecule will directly impact its solubility in various solvents.

Conversion of the carboxylic acid to an ester or an amide generally increases lipophilicity and decreases water solubility.

Introduction of polar functional groups, such as hydroxyl (-OH) or additional amino groups, will increase hydrophilicity and water solubility.

The length of an aliphatic chain attached to the molecule, as seen in the 4-cyanamidobenzenesulfonamide derivatives, directly correlates with lipophilicity. researchgate.net

The following table summarizes the impact of different structural modifications:

Modification TypeEffect on Acidity (pKa)Effect on Nucleophilicity of Amino GroupEffect on Lipophilicity
EDG on Benzene RingIncreasesIncreasesGenerally Increases
EWG on Benzene RingDecreasesDecreasesCan Vary
Esterification of Carboxylic AcidN/A (removes acidic proton)MinorIncreases
Amidation of Carboxylic AcidN/A (removes acidic proton)MinorVaries with amide substituent
Alkylation of Amino GroupMinorDecreases (due to sterics)Increases

Design Principles for New Functional Molecules from this compound Scaffolds

The design of new functional molecules based on the this compound scaffold is guided by established principles of medicinal and materials chemistry. By strategically modifying the core structure, it is possible to tailor the properties of the resulting compounds for specific applications.

Bioisosterism:

A key design principle is bioisosterism, where a functional group is replaced by another group with similar physical or chemical properties. A classic example is the replacement of a carboxylic acid group with a tetrazole ring. nih.gov This can lead to compounds with similar biological activity but potentially improved pharmacokinetic properties, such as increased metabolic stability or better oral bioavailability.

Structure-Activity Relationship (SAR) Guided Design:

Systematic exploration of the chemical space around the this compound scaffold allows for the development of SAR models. By synthesizing a library of derivatives with varied substituents and evaluating their properties, researchers can identify key structural features that are essential for a desired function. For example, studies on quinazoline (B50416) derivatives have shown that the insertion of specific hydrophobic or hydrophilic groups can significantly impact their inhibitory activity against enzymes like 3CLpro. mdpi.com

Introduction of Pharmacophores:

The this compound scaffold can serve as a building block to which known pharmacophores (the part of a molecule responsible for its biological activity) can be attached. For instance, incorporating this scaffold into a larger molecule known to interact with a specific biological target could lead to novel compounds with enhanced or altered activity. The synthesis of novel 1,3-diphenyl pyrazole derivatives from a benzoic acid starting material for antimicrobial applications is an example of this approach. nih.gov

Modulation of Physicochemical Properties:

The design process often involves fine-tuning physicochemical properties like solubility, lipophilicity (logP), and pKa to optimize a molecule's performance. For example, in drug design, a balance between lipophilicity and hydrophilicity is often sought to ensure adequate absorption, distribution, metabolism, and excretion (ADME) properties. This can be achieved by introducing polar groups like hydroxyls or by converting the carboxylic acid to an ester or amide.

Table of Design Principles and Their Applications:

Design PrincipleStrategyExample Application
BioisosterismReplace carboxylic acid with a tetrazoleImprove metabolic stability of a potential drug candidate nih.gov
SAR Guided DesignSystematically vary substituents on the aromatic ringOptimize the inhibitory activity of an enzyme inhibitor nih.gov
Pharmacophore HybridizationAttach a known bioactive moiety to the scaffoldCreate novel antimicrobial agents nih.gov
Physicochemical Property ModulationConvert carboxylic acid to an esterEnhance cell permeability
Introduction of Reactive MoietiesIncorporate a fluorescent tagDevelop probes for biological imaging mdpi.com

By applying these design principles, chemists can rationally design and synthesize new molecules derived from this compound with a wide range of tailored functionalities, paving the way for advancements in various fields of chemical research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Cyanomethylamino)benzoic acid and its derivatives?

  • Methodological Answer : The synthesis typically involves functional group transformations on the benzoic acid core. For example, cyanomethylation can be achieved via nucleophilic substitution using reagents like potassium cyanide or nitrile-containing electrophiles under controlled pH and temperature. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid hydrolysis of the cyano group. Derivatives may involve further substitution or coupling reactions, such as amidation or esterification, using activating agents like EDCI/HOBt .
  • Key Considerations : Monitor reaction progress via TLC or LC-MS ( ). Purification often employs recrystallization or column chromatography, guided by melting points (e.g., >300°C for related benzoic acid derivatives; ).

Q. How can researchers characterize the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL ( ) for refinement, ensuring high-resolution data collection. Complement with spectroscopic methods:

  • FT-IR : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, carboxylic O-H at ~2500-3300 cm⁻¹).
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons, cyanomethyl group at δ ~3.8-4.2 ppm).
    • Validation : Cross-check with computational chemistry tools (e.g., density functional theory for optimized geometries) .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

  • Methodological Answer :

  • HPLC-UV/Vis : Use a C18 column with mobile phases like acetonitrile/water (0.1% formic acid) for separation. Calibrate with standards of known purity (>98%, ).
  • LC-MS : Enables high sensitivity and specificity, particularly for detecting degradation products or metabolites ( ).
    • Data Interpretation : Compare retention times and mass spectra with reference libraries (e.g., PubChem, ).

Advanced Research Questions

Q. How can crystallographic software resolve ambiguities in the electron density maps of this compound derivatives?

  • Methodological Answer :

  • Structure Solution : Use direct methods in SIR97 () for phase determination. For challenging cases (e.g., twinning), employ SHELXD ( ).
  • Refinement : Apply anisotropic displacement parameters and restraint algorithms in SHELXL to model disorder or solvent molecules. Validate with R-factor convergence (<5% discrepancy).
    • Case Study : Polymorph identification via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) ( ).

Q. What computational approaches predict the solubility and reactivity of this compound derivatives?

  • Methodological Answer :

  • Solubility Prediction : Use Hansen solubility parameters or COSMO-RS models. Compare with experimental data (e.g., solubility in DMSO or methanol, ).
  • Reactivity Modeling : Apply DFT to calculate frontier molecular orbitals (HOMO/LUMO) for predicting nucleophilic/electrophilic sites. Tools like Gaussian or ORCA are recommended.
    • Validation : Correlate computational results with kinetic studies (e.g., reaction rates under varying pH/temperature) .

Q. How do substituents on the benzoic acid core influence biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize derivatives with varied substituents (e.g., halogens, methoxy groups) and test in bioassays (e.g., enzyme inhibition).
  • Example : Compare the cyanomethylamino group’s electron-withdrawing effects with amino or hydroxyl analogs ().
    • Data Analysis : Use multivariate regression to link electronic parameters (Hammett σ) to activity trends .

Q. What strategies address contradictions in reported crystallographic or spectroscopic data for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Replicate synthesis and characterization under standardized conditions (e.g., IUPAC guidelines).
  • Meta-Analysis : Cross-reference datasets from multiple sources (e.g., Cambridge Structural Database, PubChem). For disputed bond angles, re-refine using updated software ( ).
    • Case Example : Resolve discrepancies in melting points by verifying purity via elemental analysis or HPLC ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.